N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]furan-2-carboxamide
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Overview
Description
N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]furan-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phthalazinone moiety linked to a furan carboxamide, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]furan-2-carboxamide typically involves the reaction of 4-oxo-3,4-dihydrophthalazine with furan-2-carboxylic acid derivatives. One common method includes the use of hydrazine hydrate and triethylamine in an anhydrous solvent like tetrahydrofuran . The reaction is carried out under controlled temperatures, often starting at low temperatures and gradually increasing to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the furan ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furans or phthalazinones.
Scientific Research Applications
N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
- Olaparib
- Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate
Uniqueness
N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]furan-2-carboxamide stands out due to its unique combination of a phthalazinone and furan moiety This structure imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds
Properties
Molecular Formula |
C14H11N3O3 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H11N3O3/c18-13-10-5-2-1-4-9(10)11(16-17-13)8-15-14(19)12-6-3-7-20-12/h1-7H,8H2,(H,15,19)(H,17,18) |
InChI Key |
NREWNELVSAUGKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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